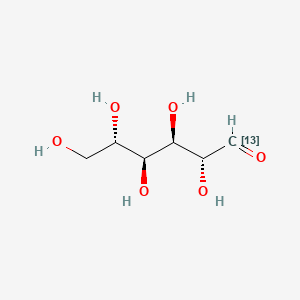
L-(-)-Mannose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(-)-Mannose-13C-1 is a stable isotope-labeled compound of mannose, a simple sugar that is a stereoisomer of glucose. The “13C-1” designation indicates that the first carbon atom in the mannose molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study carbohydrate metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-(-)-Mannose-13C-1 can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the use of glucose-13C-1 as a starting material, which is then converted to mannose-13C-1 through a series of isomerization reactions. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the conversion process.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled mannose.
Análisis De Reacciones Químicas
Types of Reactions
L-(-)-Mannose-13C-1 undergoes various chemical reactions, including:
Oxidation: Mannose can be oxidized to form mannose-6-phosphate or other oxidized derivatives.
Reduction: Reduction of mannose can yield mannitol, a sugar alcohol.
Substitution: Mannose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Mannose-6-phosphate, mannose acid.
Reduction: Mannitol.
Substitution: Various substituted mannose derivatives.
Aplicaciones Científicas De Investigación
L-(-)-Mannose-13C-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Metabolic Studies: Used as a tracer to study carbohydrate metabolism and glycosylation pathways.
Medical Research: Investigates the role of mannose in various diseases, including cancer and congenital disorders of glycosylation.
Industrial Applications: Used in the production of labeled biomolecules for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of L-(-)-Mannose-13C-1 involves its incorporation into metabolic pathways where mannose is utilized. The carbon-13 isotope serves as a tracer, allowing researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in mannose metabolism.
Comparación Con Compuestos Similares
L-(-)-Mannose-13C-1 is unique due to its stable isotope labeling, which distinguishes it from other mannose derivatives. Similar compounds include:
D-Mannose: The naturally occurring form of mannose.
Mannose-6-phosphate: A phosphorylated derivative of mannose.
Mannitol: A reduced form of mannose.
This compound’s uniqueness lies in its ability to be used as a tracer in metabolic studies, providing valuable insights into carbohydrate metabolism that other similar compounds cannot offer.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
Clave InChI |
GZCGUPFRVQAUEE-AIJRKYHDSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


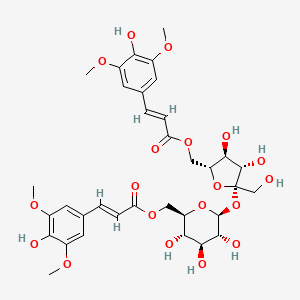

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
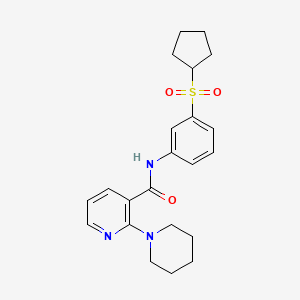


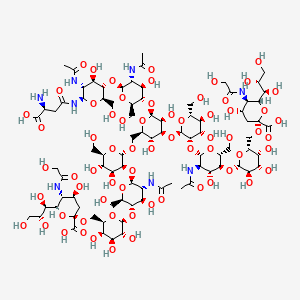
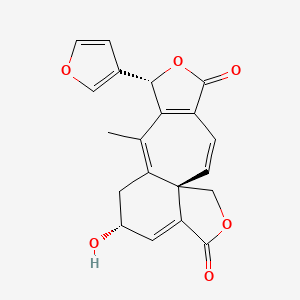
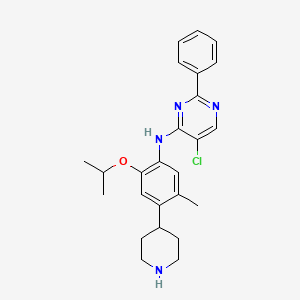
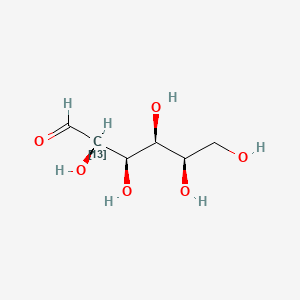
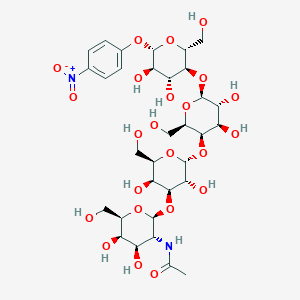
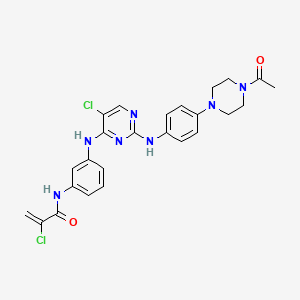
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)

